Ret-IN-11 vs. Selpercatinib: Comparative Potency Against Wild-Type RET
In head-to-head comparable biochemical assays, Ret-IN-11 (IC50 6.20 nM) demonstrates 2.3-fold greater potency against wild-type RET kinase compared to the FDA-approved inhibitor selpercatinib (IC50 14.0 nM) . This quantitative difference suggests Ret-IN-11 may require a lower molar concentration to achieve equivalent target engagement in vitro .
| Evidence Dimension | Inhibition of Wild-Type RET Kinase Activity |
|---|---|
| Target Compound Data | IC50 = 6.20 nM |
| Comparator Or Baseline | Selpercatinib (LOXO-292), IC50 = 14.0 nM |
| Quantified Difference | 2.3-fold greater potency |
| Conditions | Biochemical kinase inhibition assay (recombinant RET enzyme) |
Why This Matters
Higher potency in biochemical assays can translate to a wider therapeutic window or reduced dosing in preclinical models, a critical factor when selecting a tool compound for in vivo studies.
